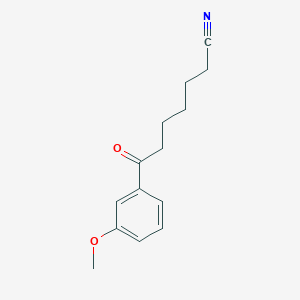

7-(3-Methoxyphenyl)-7-oxoheptanenitrile

Description

Properties

IUPAC Name |

7-(3-methoxyphenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXWDPHWIWLRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645192 | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-62-4 | |

| Record name | 3-Methoxy-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-7-oxoheptanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a nitrile-containing reagent under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 7-(3-Hydroxyphenyl)-7-oxoheptanenitrile.

Reduction: 7-(3-Methoxyphenyl)-7-hydroxyheptanenitrile.

Substitution: 7-(3-Aminophenyl)-7-oxoheptanenitrile (if methoxy is substituted with an amino group).

Scientific Research Applications

7-(3-Methoxyphenyl)-7-oxoheptanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-7-oxoheptanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE (CAS: 122115-58-6)

- Molecular formula : C₁₆H₂₂O₄

- Key differences : Replaces the nitrile (-CN) with an ethyl ester (-COOEt).

- Impact :

- Reactivity : Esters are prone to hydrolysis under acidic/basic conditions, whereas nitriles resist hydrolysis unless catalyzed.

- Solubility : The ester group enhances hydrophilicity compared to the nitrile.

- Applications : Likely used as a pharmaceutical intermediate due to its synthetic versatility.

(b) 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate (CAS Index Name)

- Molecular formula : C₁₀H₁₂F₃O₄P

- Key differences : Incorporates a trifluoroethyl group and methylphosphonate ester.

- Impact: Electron effects: Fluorine atoms increase electronegativity, altering electronic distribution. Stability: Phosphonate esters are more resistant to enzymatic degradation than nitriles. Applications: Potential use in agrochemicals or nerve agents due to phosphonate reactivity.

(c) (4-Hydroxy-3-methoxyphenyl)methyl 7-Methyloctanoate

- Molecular formula : C₁₇H₂₄O₄

- Key differences: Adds a hydroxyl group at the 4-position of the phenyl ring and extends the aliphatic chain (octanoate vs. heptanenitrile).

- Impact: Hydrogen bonding: The hydroxyl group enables stronger intermolecular interactions.

Chain Length and Substituent Effects

(a) Methyl 7-(5-Oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (CAS: 112713-92-5)

- Molecular formula : C₂₀H₃₄O₅Si

- Key differences : Cyclopentenyl ring with triethylsilyloxy (-OSiEt₃) and ester groups.

- Impact :

- Lipophilicity : The silyl ether increases lipid solubility, favoring blood-brain barrier penetration.

- Synthetic utility : The silyl group acts as a protective moiety in multi-step syntheses.

(b) 7-Hydroxyheptane-1-nitrile (CAS: 17976-80-6)

- Molecular formula: C₇H₁₃NO

- Key differences : Simplifies the structure by replacing the 3-methoxyphenyl group with a hydroxyl (-OH) at the 7-position.

- Impact :

- Polarity : The hydroxyl group increases water solubility relative to the aromatic methoxy group.

- Reactivity : Prone to oxidation or esterification due to the -OH group.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Key Functional Groups | Structural Features | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|---|---|

| 7-(3-Methoxyphenyl)-7-oxoheptanenitrile | C₁₄H₁₅NO₂ | Nitrile, Ketone, 3-Methoxyphenyl | Aliphatic chain, aromatic substitution | Moderate (polar nitrile) | Nucleophilic addition (nitrile) |

| ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE | C₁₆H₂₂O₄ | Ester, Ketone, 3-Methoxyphenyl | Ethyl ester, aromatic substitution | High (ester) | Hydrolysis (ester) |

| 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl... | C₁₀H₁₂F₃O₄P | Phosphonate, Trifluoroethyl | Fluorine atoms, phosphonate ester | Low (lipophilic) | Enzyme inhibition (phosphonate) |

| (4-Hydroxy-3-methoxyphenyl)methyl 7-Met... | C₁₇H₂₄O₄ | Ester, Hydroxyl, Methoxy | Extended chain, phenolic hydroxyl | Moderate (polar hydroxyl) | Antioxidant activity (phenolic) |

| 7-Hydroxyheptane-1-nitrile | C₇H₁₃NO | Nitrile, Hydroxyl | Linear chain, terminal hydroxyl | High (hydroxyl) | Oxidation (hydroxyl) |

Biological Activity

7-(3-Methoxyphenyl)-7-oxoheptanenitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a heptanenitrile backbone, a ketone functional group, and a methoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${15}$N${1}$O${1}$. Its structure can be represented as follows:

This compound's specific arrangement of functional groups enhances its chemical reactivity and biological activity.

The biological activity of this compound is thought to stem from its interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that the compound may influence enzyme activity or receptor binding, although detailed mechanisms remain under investigation. The presence of the methoxy group may enhance solubility and facilitate interactions with biological targets, potentially leading to increased pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

While comprehensive clinical data specifically on this compound are scarce, related compounds have been studied extensively. Here are some notable findings from related research:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 7-(3-Hydroxyphenyl)-7-oxoheptanenitrile | Contains a hydroxyl group instead of a methoxy group | Enhanced hydrogen bonding capabilities |

| 7-(3-Aminophenyl)-7-oxoheptanenitrile | Contains an amino group | Potential for increased reactivity in biological systems |

| 3-Oxo-3-phenylpropanenitrile | Phenyl group instead of methoxyphenyl; used in Michael addition reactions | Different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-Methoxyphenyl)-7-oxoheptanenitrile, and how can reaction conditions be optimized for high yield?

- Methodology :

- Route 1 : Start with heptanenitrile derivatives and introduce the 3-methoxyphenyl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Route 2 : Oxidize 7-(3-Methoxyphenyl)heptanenitrile using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to form the ketone at position 7 .

- Optimization : Use carbonate bases (e.g., Cs₂CO₃) to enhance nucleophilic substitution efficiency, and control temperature (60–80°C) to minimize side reactions. Solvent selection (e.g., 1,4-dioxane or DMF) impacts reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ketone proximity effects. ¹³C NMR confirms nitrile (δ ~120 ppm) and carbonyl (δ ~210 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₅NO₂, theoretical 241.11 g/mol) and fragmentation patterns.

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

- Data Interpretation : Cross-reference with analogs (e.g., 3-methoxyphenyl derivatives) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodology :

- DFT Calculations : Model transition states for ketone formation or nitrile hydrolysis. Assess electron density maps to predict nucleophilic attack sites on the nitrile group .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to optimize stability during storage or reactions .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when synthesizing novel analogs of this compound?

- Approaches :

- Multi-Technique Validation : Combine X-ray crystallography (if crystalline) with 2D NMR (COSY, HSQC) to resolve ambiguous peaks .

- Literature Benchmarking : Compare data with structurally similar compounds (e.g., 2-(3-Methoxyphenyl)ethylamine or 5-(3-Methoxyphenyl)-2-furoic acid) to identify steric or electronic anomalies .

Q. How can the electronic effects of the 3-methoxyphenyl substituent influence the compound's chemical behavior in nucleophilic reactions?

- Mechanistic Insights :

- Electron-Donating Effects : The methoxy group activates the aryl ring for electrophilic substitution, directing incoming nucleophiles to para positions relative to the -OCH₃ group .

- Nitrile Reactivity : The electron-withdrawing nitrile group enhances susceptibility to hydrolysis (e.g., forming carboxylic acids under acidic conditions). Steric hindrance from the heptane chain may slow reactions at the ketone .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data regarding the stability of this compound in acidic vs. basic media?

- Hypothesis Testing :

- Conduct controlled stability studies (pH 1–14) with HPLC monitoring.

- Compare degradation products (e.g., nitrile → amide/carboxylic acid) via LC-MS .

- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation during long-term storage .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous nitriles?

- Recommendations :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Store away from strong acids/bases to prevent HCN release .

Methodological Tables

| Key Reaction Parameters for Synthesis |

|---|

| Parameter |

| --------------------- |

| Temperature |

| Base |

| Solvent |

| Catalyst |

| Spectroscopic Reference Data |

|---|

| Functional Group |

| --------------------- |

| -OCH₃ |

| C≡N |

| C=O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.